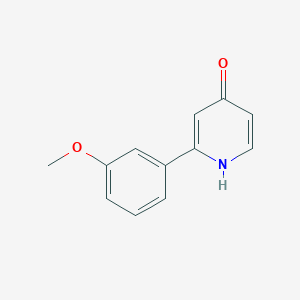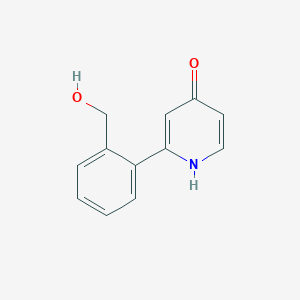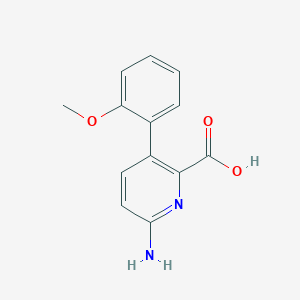
4-Hydroxy-2-(3-methoxyphenyl)pyridine, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Hydroxy-2-(3-methoxyphenyl)pyridine (95%) is an organic compound with a molecular formula of C9H9NO2. It is a colorless solid with a melting point of 119-121 °C and a boiling point of 230-232 °C. The compound is a derivative of pyridine, a heterocyclic aromatic organic compound that is found in many natural and synthetic products. 4-Hydroxy-2-(3-methoxyphenyl)pyridine is used in a variety of scientific applications, including synthesis, drug development, and biochemistry. This article will provide an overview of the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions for this compound.
Wissenschaftliche Forschungsanwendungen
4-Hydroxy-2-(3-methoxyphenyl)pyridine has a wide range of scientific research applications. It is used as a starting material in the synthesis of various drugs, such as anti-cancer agents, anti-inflammatory agents, and anti-malarial agents. It is also used as a starting material for the synthesis of other compounds, such as dyes and pigments. Additionally, it is used in the synthesis of heterocyclic compounds, which are used in the development of new drugs.
Wirkmechanismus
4-Hydroxy-2-(3-methoxyphenyl)pyridine is a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2). COX-2 is involved in the production of prostaglandins, which are hormones involved in inflammation and pain. By inhibiting COX-2, 4-hydroxy-2-(3-methoxyphenyl)pyridine can reduce inflammation and pain.
Biochemical and Physiological Effects
4-Hydroxy-2-(3-methoxyphenyl)pyridine has a variety of biochemical and physiological effects. In addition to its anti-inflammatory and pain-relieving properties, it has been found to have anti-cancer, anti-malarial, and anti-fungal properties. It has also been found to have antioxidant, anti-allergic, and anti-microbial properties.
Vorteile Und Einschränkungen Für Laborexperimente
4-Hydroxy-2-(3-methoxyphenyl)pyridine is a useful compound for laboratory experiments. It is relatively easy to synthesize and is relatively stable. It is also relatively non-toxic and has a low melting point, making it easy to handle. However, it is not very soluble in water, which can be a limitation in some experiments.
Zukünftige Richtungen
There are a number of potential future directions for 4-hydroxy-2-(3-methoxyphenyl)pyridine. It has been suggested that it could be used as an anti-cancer drug, as a treatment for malaria, as a treatment for fungal infections, and as a treatment for allergic reactions. Additionally, it could be used as a starting material for the synthesis of other compounds, such as dyes and pigments. Finally, it could be used in the development of new drugs.
Synthesemethoden
4-Hydroxy-2-(3-methoxyphenyl)pyridine can be synthesized from the reaction of 4-methoxyphenyl pyridine with hydrochloric acid. The reaction is carried out in a two-step process. In the first step, the 4-methoxyphenyl pyridine is reacted with hydrochloric acid to form the 4-hydroxy-2-(3-methoxyphenyl)pyridine hydrochloride. In the second step, the hydrochloride is treated with sodium hydroxide to form the free base of 4-hydroxy-2-(3-methoxyphenyl)pyridine.
Eigenschaften
IUPAC Name |
2-(3-methoxyphenyl)-1H-pyridin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-15-11-4-2-3-9(7-11)12-8-10(14)5-6-13-12/h2-8H,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNQFBDSPIKIIEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC(=O)C=CN2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20692466 |
Source


|
| Record name | 2-(3-Methoxyphenyl)pyridin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20692466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxy-2-(3-methoxyphenyl)pyridine | |
CAS RN |
1261917-54-7 |
Source


|
| Record name | 2-(3-Methoxyphenyl)pyridin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20692466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














